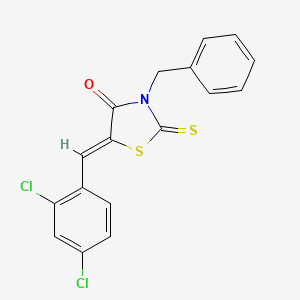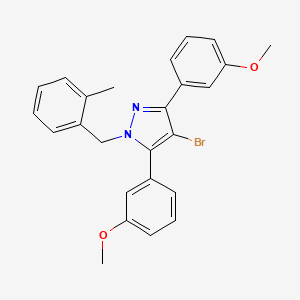![molecular formula C19H18ClN7O B10928038 2-{[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]amino}-1-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethanone](/img/structure/B10928038.png)
2-{[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]amino}-1-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]AMINO}-1-(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)-1-ETHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a triazolopyrimidine moiety, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]AMINO}-1-(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)-1-ETHANONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Introduction of the chloro group: Chlorination of the pyrazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the triazolopyrimidine moiety: This step involves the formation of the triazolopyrimidine ring system through cyclization reactions, often using hydrazine derivatives and appropriate aldehydes or ketones.
Coupling reactions: The final step involves coupling the pyrazole and triazolopyrimidine moieties using amination reactions, typically under basic conditions with catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]AMINO}-1-(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-{[2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]AMINO}-1-(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]AMINO}-1-(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]AMINO}-1-(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)-1-ETHANONE
- **2-{[2-(4-METHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]AMINO}-1-(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)-1-ETHANONE
Uniqueness
The uniqueness of 2-{[2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]AMINO}-1-(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)-1-ETHANONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18ClN7O |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-[1-(4-chloropyrazol-1-yl)propan-2-ylamino]-1-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethanone |
InChI |
InChI=1S/C19H18ClN7O/c1-13(10-26-11-15(20)8-23-26)21-9-18(28)17-7-16(14-5-3-2-4-6-14)25-19-22-12-24-27(17)19/h2-8,11-13,21H,9-10H2,1H3 |
InChI Key |
XWOWFNXAEIXTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Cl)NCC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B10927958.png)

![1-(4-{[4-(2-Chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10927964.png)
![2-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10927969.png)
![2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10927983.png)
![4-chloro-3,5-bis(4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10927988.png)
![1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-methoxypropyl)thiourea](/img/structure/B10927989.png)
![3-(4-fluorophenyl)-6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927997.png)

![N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928013.png)

![(5Z)-5-(4-fluorobenzylidene)-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10928031.png)
![4-hydroxy-5-[(1E)-N-(2-{[(Z)-(1-methyl-1H-pyrazol-5-yl)methylidene]amino}phenyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10928045.png)
![2-({5-cyano-4-[4-(dimethylamino)phenyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10928058.png)
